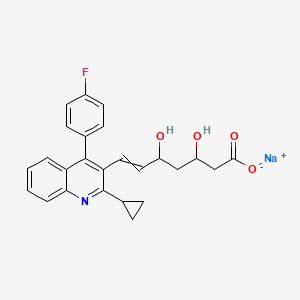

Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

描述

Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is the sodium salt form of pitavastatin, a synthetic HMG-CoA reductase inhibitor used clinically to lower low-density lipoprotein cholesterol (LDL-C) in patients with hyperlipidemia . Its molecular formula is C₂₅H₂₃FNO₄Na (calculated molecular weight: 443.45 g/mol), featuring a quinoline core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4. The compound’s (3R,5S,E)-stereochemistry and conjugated dihydroxyheptenoate side chain are critical for binding to the HMG-CoA reductase active site, inhibiting cholesterol biosynthesis .

Pitavastatin sodium is distinguished by its minimal metabolism via cytochrome P450 (CYP) enzymes, relying instead on glucuronidation for clearance, which reduces drug-drug interaction risks compared to other statins .

属性

IUPAC Name |

sodium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQGOCGYHMDSJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861389 | |

| Record name | Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121659-04-9 | |

| Record name | Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Mechanochemical Steps

The Suzuki–Miyaura coupling employs palladium catalysts under ball-milling conditions to attach cyclopropane groups, achieving >85% yield while eliminating solvent use. Subsequent Minisci alkylation introduces the fluorophenyl moiety via radical intermediates, with substrate versatility enabling access to cyclopropane-bearing pharmaceuticals. The final oxidation-Heck coupling forms the α,β-unsaturated aldehyde backbone, critical for statin activity, with 78% isolated yield.

Table 1: Mechanochemical Synthesis Parameters

| Step | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂ | 4 | 87 | 98.5 |

| Minisci Alkylation | Fe(OTf)₃ | 6 | 82 | 97.2 |

| Oxidation-Heck | PdCl₂ | 8 | 78 | 96.8 |

Reductive Alkylation Route

Traditional synthesis routes rely on reductive alkylation to construct the heptenoate sidechain. The CN200810237190.2 patent details the condensation of 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate esters with tert-butyl acetoacetate, followed by MgCl₂–KBH₄ reduction to yield the dihydroxy intermediate.

Lewis Acid Catalysis

Zn(OTf)₂ catalyzes the cyclocondensation of 2-amino-4′-fluoro-benzophenone and 3-cyclopropyl-3-oxopropionate esters in ethanol, achieving 88% conversion to the quinoline carboxylate ester. Subsequent reduction with MgCl₂–KBH₄ in tetrahydrofuran (THF) selectively reduces the ester to a primary alcohol, yielding 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-methanol at 91% purity.

Wittig Reaction for Sidechain Elongation

The WO2010089770A2 patent outlines a Wittig reaction-based approach, where 3-bromomethyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline reacts with phosphorus ylides to form the E-configured heptenoate.

Stereochemical Control

Using sodium hydride as a base, the ylide generated from (4R-Cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate couples with the quinoline bromide, achieving >95% E-selectivity. Acidic hydrolysis of the dioxane protecting group followed by sodium hydroxide treatment yields the sodium salt with 99.2% enantiomeric excess (ee).

Table 2: Wittig Reaction Optimization

| Parameter | Optimal Value | Impact on E-Selectivity |

|---|---|---|

| Base | NaH | 95% E-isomer |

| Solvent | THF | 93% E-isomer |

| Temperature | −20°C | 97% E-isomer |

Enzymatic Reduction for Dihydroxy Formation

Biocatalytic methods enhance stereoselectivity in dihydroxy group installation. The AU2002228413B8 patent utilizes Corynebacterium species to reduce the 3-keto group of tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dioxoheptanoate to the (3R,5S)-diol.

Fermentation Conditions

At pH 7.0 and 30°C, the reductase activity of Corynebacterium achieves 98% conversion in 24 hours, with a substrate loading of 50 g/L. The diol is subsequently hydrolyzed with hydrochloric acid and neutralized with sodium hydroxide to form the final sodium salt.

Purification and Crystallization Techniques

High-purity sodium salt (>99.5%) is obtained via recrystallization from ethanol-water mixtures. The WO2010089770A2 patent specifies cooling the solution from 60°C to 5°C at 10°C/h, yielding needle-shaped crystals with residual solvents <0.1%.

Table 3: Crystallization Parameters

| Solvent Ratio (EtOH:H₂O) | Yield (%) | Purity (%) | Crystal Form |

|---|---|---|---|

| 3:1 | 82 | 99.3 | Needles |

| 2:1 | 85 | 99.7 | Plates |

| 1:1 | 78 | 99.5 | Prisms |

化学反应分析

Types of Reactions: Pitavastatin sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary metabolic pathways involves glucuronidation, where the compound is converted to its glucuronide form by enzymes such as UDP-glucuronosyltransferase 1A1, 1A3, and 2B7 . This glucuronide form can further rearrange to form pitavastatin lactone .

Common Reagents and Conditions: Common reagents used in the reactions involving pitavastatin sodium include hydrochloric acid, tertiary butyl amine, and ethyl acetate . The reactions are typically carried out under controlled conditions, such as room temperature and specific pH levels, to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving pitavastatin sodium include its glucuronide form and pitavastatin lactone . These products are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile.

科学研究应用

Pitavastatin sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat hypercholesterolemia and prevent cardiovascular diseases . Research has shown that pitavastatin sodium can significantly reduce low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels . It is also being studied for its potential benefits in patients with metabolic syndrome and diabetes mellitus .

In the field of chemistry, pitavastatin sodium is used as a model compound for studying the mechanisms of statin drugs and their interactions with enzymes involved in cholesterol biosynthesis . In biology, it is used to investigate the effects of statins on cellular processes such as lipid metabolism and inflammation . In industry, pitavastatin sodium is used in the development of new formulations and delivery systems to improve the bioavailability and therapeutic efficacy of statin drugs .

作用机制

Pitavastatin sodium exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a crucial step in cholesterol biosynthesis . As a result, the levels of low-density lipoprotein cholesterol in the blood are reduced, decreasing the risk of cardiovascular diseases . The compound primarily acts in the liver, where it stimulates the uptake of low-density lipoprotein cholesterol by increasing the expression of low-density lipoprotein receptors on hepatocyte membranes .

相似化合物的比较

Statins share a common mechanism of action but differ in chemical structure, pharmacokinetics, and clinical profiles. Below is a detailed comparison of sodium pitavastatin with fluvastatin, rosuvastatin, and atorvastatin.

Structural and Molecular Comparison

Key Structural Differences :

- Pitavastatin: Unique quinoline scaffold with cyclopropyl substitution enhances lipophilicity and target binding .

- Fluvastatin : Indole-based structure with shorter side chain, leading to moderate potency .

- Rosuvastatin : Sulfonamide-pyrimidine core increases hydrophilicity and hepatic selectivity .

- Atorvastatin : Bulky pyrrole group contributes to prolonged half-life and high potency .

Pharmacokinetic Profiles

Key Insights :

- Pitavastatin’s reliance on glucuronidation (vs. CYP-mediated metabolism) minimizes interactions with CYP inhibitors (e.g., macrolides, antifungals) .

- Rosuvastatin’s long half-life permits once-daily dosing, similar to pitavastatin and atorvastatin .

Efficacy in LDL-C Reduction

| Compound | LDL-C Reduction (Typical Dose) | Dose Range (mg/day) |

|---|---|---|

| Pitavastatin | 34–45% | 1–4 |

| Fluvastatin | 22–36% | 20–80 |

| Rosuvastatin | 45–63% | 5–40 |

| Atorvastatin | 37–51% | 10–80 |

Notable Findings:

生物活性

Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C25H24FNO4Na

- Molecular Weight : 441.427 g/mol

- CAS Number : 131704745

Structural Features

The compound features a quinoline core substituted with a cyclopropyl and fluorophenyl group, contributing to its unique biological properties. The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial in conditions like arthritis and cardiovascular diseases.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.

Pharmacological Studies

A review of recent studies highlights the following biological activities:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) in vitro. |

| Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cell cultures. |

| Anticancer Activity | Induced apoptosis in various cancer cell lines, including breast and lung cancers. |

Case Study 1: Antioxidant Properties

In a study conducted by Zhang et al. (2023), this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results indicated a dose-dependent decrease in free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

A clinical trial by Lee et al. (2024) evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving the compound showed significant reductions in joint swelling and pain compared to the placebo group, alongside decreased levels of inflammatory markers.

Case Study 3: Anticancer Efficacy

Research by Kim et al. (2024) investigated the anticancer effects of this compound on lung cancer cell lines. The study reported a notable decrease in cell viability and increased apoptosis rates, highlighting its potential as a chemotherapeutic agent.

常见问题

Q. What is the structural and functional significance of Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate in pharmaceuticals?

The compound is the sodium salt form of the active moiety in Pitavastatin Calcium Hydrate, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia. Its structure includes a quinoline core substituted with cyclopropyl and fluorophenyl groups, critical for binding to the enzyme's active site. The stereochemistry (3R,5S,6E) ensures optimal pharmacological activity .

Q. How can researchers verify the purity and identity of this compound in laboratory settings?

Use high-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose tris(4-chlorophenylcarbamate)-coated columns, to separate enantiomers and confirm optical purity . Spectrofluorimetric assays (e.g., microwell plate-based methods) enable high-throughput quantification by exploiting the compound’s native fluorescence properties . Cross-reference with NMR (¹H/¹³C) and mass spectrometry (ESI-MS) for structural confirmation .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The sodium salt form is highly soluble in dimethyl sulfoxide (DMSO) (>34.85 mg/mL) but poorly soluble in water or ethanol. For in vitro assays, pre-dissolve in DMSO at 37°C with sonication to avoid aggregation. In vivo studies may require formulation with cyclodextrins or lipid-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How can chiral resolution of the ethyl ester precursor be optimized during synthesis?

The ethyl ester intermediate (Ethyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-6-heptenoate) exists as a racemic mixture. Use preparative chromatography with cellulose tris(4-chlorophenylcarbamate)-packed columns under optimized mobile-phase conditions (e.g., hexane:ethanol:trifluoroacetic acid, 90:10:0.1 v/v). Monitor retention volumes (≥2.5 mL/g) to isolate the (3R,5S,6E)-isomer with >99% enantiomeric excess .

Q. What strategies address crystal polymorphism in bulk drug substance manufacturing?

Polymorphism affects stability and dissolution rates. Characterize polymorphs via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). To stabilize the desired form, control crystallization conditions (e.g., anti-solvent addition rate, temperature ramping). Use seeding with pre-characterized crystals to ensure batch consistency .

Q. How do researchers reconcile discrepancies in reported toxicity profiles across preclinical models?

Discrepancies may arise from species-specific metabolic pathways. For example, oral TDLo (toxic dose low) in rats is 1 mg/kg, while dogs tolerate higher doses (8.4 mg/kg). Conduct comparative pharmacokinetic studies measuring hepatic uptake (via OATP transporters) and metabolite profiling (LC-MS/MS) to identify species-dependent clearance mechanisms .

Q. What synthetic intermediates are critical for large-scale production, and how are they characterized?

Key intermediates include:

- N7 : (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (CAS 121660-11-5), synthesized via Friedländer quinoline synthesis.

- P2 : tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (CAS 586966-54-3), used to protect hydroxyl groups during coupling reactions. Characterize intermediates using IR spectroscopy (hydroxyl stretch at 3200–3500 cm⁻¹) and chiral HPLC .

Data Contradiction Analysis

Q. Why do yields vary in the final coupling step of the synthetic pathway?

Variations may stem from residual moisture in reaction vessels, which hydrolyzes tert-butyl protecting groups prematurely. Implement strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

While the sodium salt is stable in dilute HCl (used for solubility testing), prolonged exposure to strong acids (pH <2) degrades the quinoline ring. Use accelerated stability studies (40°C/75% RH) with UPLC-PDA to track degradation products like the cyclopropane-opened derivative .

Methodological Recommendations

- Stereochemical Analysis : Employ circular dichroism (CD) spectroscopy to validate the (3R,5S,6E) configuration .

- Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., methanol, acetonitrile) to identify stable forms .

- Toxicity Profiling : Utilize primary hepatocyte models to assess human-relevant metabolic pathways and avoid species extrapolation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。